molecular formula C9H13BrN2S B8678417 1-[(2-Bromo-1,3-thiazol-5-yl)methyl]piperidine

1-[(2-Bromo-1,3-thiazol-5-yl)methyl]piperidine

Cat. No. B8678417
M. Wt: 261.18 g/mol
InChI Key: GGJTZMNCASENBS-UHFFFAOYSA-N
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Patent
US08697725B2

Procedure details

2-Bromo-5-formylthiazole (198 mg, 1.034 mmol, available from Fluorochem) was mixed with acetic acid (0.148 mL, 2.58 mmol) and Piperidine (0.128 mL, 1.292 mmol), dissolved in Dichloromethane (DCM) (9.5 mL) and stirred under nitrogen for 30 minutes. sodium triacetoxyborohydride (411 mg, 1.938 mmol) was added and the reaction was allowed to stir under nitrogen for 45 minutes. A second sample of sodium triacetoxyborohydride (411 mg, 1.938 mmol) was added and the reaction was left to stir under nitrogen for 4.5 days. The reaction was loaded onto a 5 g SCX-column, eluting with MeOH (40 mL) followed by 2M MeOH/NH3 (40 mL). Product-containing fractions were evaporated to dryness to give a yellow solid. This was partitioned between sodium bicarbonate (20 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (70 mL) and the organic fractions were combined, washed (brine (50 mL)), dried (sodium sulfate), filtered and evaporated to dryness to give a yellow solid (214 mg). This was purified on a 25+S Biotage silica column, eluting with DCM:2M MeOH/NH3 (1:0 to 49:1, 22 CV). Product-containing fractions were evaporated to dryness to give a dark yellow solid (134 mg)
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
0.148 mL
Type
reactant
Reaction Step One
Quantity
0.128 mL
Type
reactant
Reaction Step One
Quantity
411 mg
Type
reactant
Reaction Step Two
Quantity
411 mg
Type
reactant
Reaction Step Three
Quantity
9.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([CH:7]=O)=[CH:5][N:6]=1.C(O)(=O)C.[NH:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl>[Br:1][C:2]1[S:3][C:4]([CH2:7][N:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:5][N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
198 mg
Type
reactant
Smiles
BrC=1SC(=CN1)C=O
Name
Quantity
0.148 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.128 mL
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
411 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
411 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
9.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir under nitrogen for 45 minutes
Duration
45 min
WAIT
Type
WAIT
Details
the reaction was left
STIRRING
Type
STIRRING
Details
to stir under nitrogen for 4.5 days
Duration
4.5 d
WASH
Type
WASH
Details
eluting with MeOH (40 mL)
CUSTOM
Type
CUSTOM
Details
Product-containing fractions were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
This was partitioned between sodium bicarbonate (20 mL) and EtOAc (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (70 mL)
WASH
Type
WASH
Details
washed (brine (50 mL))
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1SC(=CN1)CN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 214 mg
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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